molecular formula C17H22ClN3OS B2698255 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide CAS No. 1203232-42-1

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2698255
CAS No.: 1203232-42-1
M. Wt: 351.89
InChI Key: ZERMKJLRMZVCGU-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide is a recognized and potent antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel, permeable to calcium and sodium, which is implicated in a variety of critical physiological and pathophysiological processes. Its primary research value lies in its ability to selectively inhibit TRPC6-mediated currents, making it an essential pharmacological tool for dissecting the channel's role in disease models. Research focused on this compound has highlighted its significance in the context of focal segmental glomerulosclerosis (FSGS) and progressive kidney disease , as aberrant TRPC6 activity in podocytes is known to contribute to disruption of the glomerular filtration barrier. Furthermore, its application extends to cardiovascular research, particularly in the study of cardiac hypertrophy and pulmonary hypertension , where TRPC6-mediated calcium entry is a key driver of pathological smooth muscle and cardiomyocyte remodeling. The compound's mechanism of action involves direct blockade of the channel, thereby reducing downstream calcium-dependent signaling pathways that lead to cell proliferation, hypertrophy, and apoptosis. By providing high-potency inhibition, this agent enables researchers to investigate the therapeutic potential of TRPC6 blockade across a spectrum of fibrotic, renal, and cardiovascular diseases.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-12(2)21-16(11-13(3)20-21)19-17(22)5-4-10-23-15-8-6-14(18)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERMKJLRMZVCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide typically involves multiple steps:

    Formation of the Thioether Linkage: This step involves the reaction of 4-chlorothiophenol with a suitable alkylating agent to form the thioether.

    Pyrazole Formation: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.

    Amide Bond Formation: The final step involves the coupling of the thioether and pyrazole intermediates with a butanoyl chloride derivative under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Inhibition of Enzymatic Activity

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide has been identified as an inhibitor of specific enzymes involved in inflammatory processes. Its structural characteristics allow it to interact with the active sites of enzymes, thereby modulating their activity.

Case Study: Arachidonate 5-Lipoxygenase Inhibition
This compound has shown promising results as an inhibitor of arachidonate 5-lipoxygenase, an enzyme implicated in the synthesis of leukotrienes, which are mediators of inflammation. Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects by reducing leukotriene production, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. Its ability to inhibit specific signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation.

Case Study: Cancer Cell Line Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, when tested on breast cancer and lung cancer cells, it was observed to inhibit cell growth significantly compared to control groups, supporting its potential utility as an anticancer agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has favorable absorption and distribution characteristics, though detailed PK studies are necessary to confirm these findings.

Data Table: Pharmacokinetic Properties

PropertyValue
AbsorptionModerate
DistributionHigh tissue affinity
MetabolismHepatic (liver)
Elimination Half-LifeTBD (To be determined)

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pyrazole-Acetamide Family

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
  • Molecular Formula : C₁₂H₈Cl₂N₄O
  • Key Features: Pyrazole ring substituted with 4-chlorophenyl and cyano groups. Chloroacetamide side chain.
  • The thioether linkage in the target compound may enhance lipophilicity compared to the chloroacetamide group in this analogue.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)(Alkyl)Amide ()
  • Molecular Formula : Varies with alkyl substituents.
  • Key Features :
    • Thiazole-pyrazole hybrid core.
    • Amide side chain with alkyl groups.
  • The alkylamide chain in both compounds suggests shared synthetic strategies, such as condensation reactions, though the target compound’s synthesis likely requires thiol-ether coupling .

Functional Group Analysis

Functional Group Target Compound 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano... N-(4-(2-(Methyl...)Amide
Pyrazole Substituents Isopropyl, methyl 4-Chlorophenyl, cyano Phenyl, methyl
Side Chain Thioether-linked butanamide Chloroacetamide Thiazole-linked alkylamide
Electronic Effects Electron-donating (alkyl groups) Electron-withdrawing (cyano, chloro) Mixed (thiazole nitrogen)
Potential Applications Drug candidate (hypothesized) Agrochemicals/pharmaceuticals Pharmacological agents

Computational and Crystallographic Tools for Analysis

  • Structural Refinement : SHELX programs are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles .
  • Electronic Properties: Tools like Multiwfn can analyze electron density distributions, predicting reactivity and noncovalent interactions (e.g., thioether’s role in van der Waals forces) .
  • Visualization : ORTEP-3 aids in rendering 3D molecular structures, critical for understanding steric effects of substituents like isopropyl groups .

Biological Activity

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This compound features a chlorophenyl group, a thioether linkage, and a pyrazole moiety, which contribute to its unique biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name 4-(4-chlorophenyl)sulfanyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide
Molecular Formula C17H22ClN3OS
Molecular Weight 347.89 g/mol
CAS Number 1203232-42-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether group can undergo oxidation to form sulfoxide or sulfone derivatives, which may enhance its biological effects. Additionally, the pyrazole moiety is known for its ability to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study involving a series of pyrazole derivatives showed that several compounds demonstrated broad-spectrum antitumor activity against various cancer cell lines. For instance, compounds with similar structural features reported GI50 values in the nanomolar range against leukemia cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby altering their activity. The presence of the chlorophenyl group is particularly relevant, as it can participate in nucleophilic aromatic substitution reactions that may lead to enzyme inhibition .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The thioether linkage may also play a role in modulating inflammatory pathways.

Research Findings and Case Studies

Several studies have documented the biological effects of related compounds:

  • Antitumor Screening : A National Cancer Institute (NCI) screening revealed that certain pyrazole derivatives exhibited potent antitumor activity across multiple cancer cell lines, with some compounds demonstrating exceptional sensitivity profiles .
  • Inhibition Studies : Research on enzyme inhibition has shown that structurally similar compounds can effectively inhibit key metabolic enzymes, suggesting a potential mechanism for therapeutic application in metabolic disorders .
  • Inflammation Models : In vivo studies have indicated that related pyrazole compounds can significantly reduce inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ ~170 ppm) .
    • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths (C-S: ~1.78 Å) and dihedral angles between aromatic rings .

What challenges arise in X-ray crystallographic analysis of this compound?

Q. Advanced

  • Crystal quality : Low solubility in common solvents (e.g., DMSO) complicates crystal growth. Slow vapor diffusion with chloroform/methanol mixtures is often required .
  • Disorder : Flexible butanamide chains and isopropyl groups may exhibit positional disorder, necessitating TLS refinement in SHELXL .
  • Twinned data : High symmetry space groups (e.g., P1̄) require careful handling of merged datasets to avoid overfitting .

How can molecular docking predict biological targets for this compound?

Q. Advanced

  • Target identification : Docking into kinase pockets (e.g., CDK5/p25) using AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG < -8 kcal/mol) and H-bond interactions with catalytic residues .
  • Validation : Compare docked poses with co-crystallized ligands (e.g., roscovitine) using RMSD metrics (<2.0 Å acceptable) . Noncovalent interaction analysis (NCI plots) via Multiwfn identifies critical van der Waals contacts .

What noncovalent interactions are critical for its biological activity?

Q. Advanced

  • Hydrogen bonds : Amide carbonyl interacts with backbone NH of kinase catalytic loops (e.g., CDK5 Glu81) .
  • π-π stacking : 4-Chlorophenyl group aligns with hydrophobic pockets (e.g., Phe82 in CDK5) .
  • Halogen bonding : Chlorine atoms form electrostatic interactions with polar residues (e.g., His85) .

What HPLC methods ensure purity and stability assessment?

Q. Basic

  • Derivatization : Pre-column fluorescence labeling (e.g., with 9-ethylcarbazole) enhances detection limits (LOD < 0.1 ppm) .
  • Conditions : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm . Validate with spike-recovery assays (>95% recovery) .

How does structural modification impact biological activity?

Q. Advanced

  • Pyrazole substituents : Isopropyl groups enhance metabolic stability (t₁/₂ > 6 hrs in microsomes) but reduce solubility .
  • Thioether vs. sulfone : Replacing S with SO₂ increases oxidative stability but decreases kinase inhibition (IC₅₀ shifts from 50 nM to >1 µM) .
  • SAR studies : 3D-QSAR models (CoMFA) correlate steric bulk at the phenylthio group with activity .

What computational tools analyze electronic properties and reactivity?

Q. Advanced

  • Multiwfn : Maps electrostatic potential (ESP) to identify nucleophilic sites (amide oxygen: -0.25 e⁻/ų) .
  • NCI plots : Visualize steric clashes near the isopropyl group using promolecular density .
  • DFT calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Incinerate in certified facilities (EU Regulation 2016/1821 compliance) .

How to resolve data contradictions in biological assay results?

Q. Advanced

  • Assay validation : Cross-validate kinase inhibition using orthogonal methods (e.g., radiometric vs. fluorescence assays) .
  • Metabolic interference : Test for CYP450 inhibition (e.g., CYP3A4 IC₅₀) to rule out off-target effects .
  • Data normalization : Use Z’-factor (>0.5) and internal controls (e.g., staurosporine) to minimize plate-to-plate variability .

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